molecular formula C18H21N5O4 B12941091 2-(2-Phenylethyl)adenosine CAS No. 163163-46-0

2-(2-Phenylethyl)adenosine

Cat. No.: B12941091
CAS No.: 163163-46-0
M. Wt: 371.4 g/mol
InChI Key: VAHFACCZSMFASK-XKLVTHTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethyl)adenosine is a purine nucleoside analog recognized in scientific research as a selective agonist for the A1 adenosine receptor (A1AR) . Adenosine receptors are a family of G protein-coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), which serve as critical modulators of numerous physiological and pathological processes throughout the body . The activation of A1ARs, which preferentially couple to Gi proteins, typically results in the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels . Targeting the adenosinergic system is an innovative strategy in drug discovery, particularly in ophthalmology, where A1 receptor activation has been investigated for its potential in managing ocular conditions such as glaucoma . Research indicates that adenosine receptor modulators can influence intraocular pressure (IOP), a key treatable risk factor in glaucoma, making them promising tools for ocular therapeutic development . Beyond ophthalmology, adenosine A1 receptor agonists have been explored in clinical trials for various indications, including cardiac conditions like atrial fibrillation . As a selective A1AR agonist, this compound provides researchers with a valuable chemical tool to probe A1 receptor-mediated signaling pathways, elucidate the receptor's role in disease models, and evaluate its potential as a therapeutic target. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163163-46-0

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O4/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h1-5,9,11,14-15,18,24-26H,6-8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1

InChI Key

VAHFACCZSMFASK-XKLVTHTNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

Pharmacological Characterization of 2 2 Phenylethyl Adenosine at Adenosine Receptors

Adenosine (B11128) Receptor Subtypes and Their Physiological Roles

Extracellular adenosine is a crucial signaling nucleoside that modulates numerous physiological and pathological processes by activating four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. frontiersin.org These receptors exhibit different affinities for adenosine and are distributed throughout the body's tissues, where they couple to various G proteins to initiate downstream signaling cascades. frontiersin.org

The A1 adenosine receptor (A1AR) is a high-affinity receptor for adenosine, primarily coupled to inhibitory G proteins (Gi/o). frontiersin.orgmdpi.com Activation of A1ARs leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). mdpi.com This signaling pathway also involves the activation of potassium channels and the inhibition of calcium channels. wikipedia.org A1ARs are widely expressed, with high concentrations found in the brain, heart, adipose tissue, and kidneys. wikipedia.org In the central nervous system, A1AR activation has a neuromodulatory role, generally inhibiting the release of excitatory neurotransmitters. In the heart, it plays a critical role in regulating heart rate and protecting cardiac tissue from ischemic damage. frontiersin.orgwikipedia.org

The A2A adenosine receptor (A2AAR), like the A1AR, is a high-affinity receptor for adenosine but is typically coupled to stimulatory G proteins (Gs). frontiersin.org Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. mdpi.com A2AARs are highly expressed in the basal ganglia of the brain, as well as on platelets and immune cells. mdpi.com In the brain, A2AARs are involved in the control of motor function and mood. Peripherally, they are potent vasodilators and play a significant role in modulating inflammation and immune responses. frontiersin.org

In contrast to A1 and A2A receptors, the A2B adenosine receptor (A2BAR) has a low affinity for adenosine, meaning it is typically activated only when adenosine concentrations are significantly elevated, such as during inflammation or ischemia. frontiersin.org A2BARs are coupled to Gs proteins, and their activation increases cAMP production. mdpi.com They are widely distributed in tissues including the lungs, bladder, and gastrointestinal tract. mdpi.com A2BARs are implicated in the regulation of inflammation, vascular tone, and cell growth. mdpi.com

The A3 adenosine receptor (A3AR) is a low-affinity receptor coupled to Gi proteins, leading to the inhibition of adenylyl cyclase upon activation. frontiersin.org A3ARs are highly expressed in immune cells, particularly mast cells, as well as in the lungs and liver. Their activation is associated with the modulation of inflammatory responses and cytoprotective effects in certain conditions, such as ischemia. nih.gov Agonists selective for the A3AR have been explored for their potential as cardioprotective and cerebroprotective agents. nih.gov

Ligand Binding and Receptor Affinity of 2-(2-Phenylethyl)adenosine

The pharmacological profile of adenosine analogs is significantly influenced by substitutions at the 2-position of the purine (B94841) ring. Research into a series of 2-substituted adenosine derivatives has provided insights into their affinity and efficacy at the four adenosine receptor subtypes. Specifically, derivatives incorporating a 2-phenylethyl moiety have been evaluated to determine their structure-activity relationships. nih.govnih.gov

Studies on 2-substituted adenosine derivatives, including those with a phenylethyl group, have shown that these compounds are generally less potent at the A1 adenosine receptor compared to their activity at the A3 subtype. nih.govnih.gov Despite this lower potency, they have been characterized as fully efficacious agonists at the A1 receptor. The binding affinity (Ki) for this class of compounds at the A1AR is reported to be over 100 nM. nih.govnih.gov

Binding Affinity and Efficacy of 2-Substituted Adenosine Derivatives at the A1 Adenosine Receptor
Compound ClassParameterValueEfficacy
2-Substituted Adenosine Derivatives (including phenylethyl moiety)Binding Affinity (Ki)>100 nMFull Agonist

A3 Adenosine Receptor Affinity and Efficacy

The 2-phenylethyl moiety is a significant structural determinant for activity at the A3 adenosine receptor (A3AR). nih.govnih.gov When the 2-phenylethyl group is linked to the 2-position of adenosine through an ether linkage, it demonstrates notable affinity for the human A3AR. nih.govnih.gov Studies using radioligand binding assays in CHO cells stably expressing the human A3AR have determined the binding affinity (Ki) for 2-(2-phenylethyloxy)adenosine to be 54 nM. nih.govnih.gov

While some derivatives in this class act as moderately potent partial agonists at the A3AR, others function as antagonists. nih.govnih.gov For example, adenosine 2-ethers such as 2-(3-chlorophenyl)ethyl were found to be partial agonists, whereas derivatives like 2-(2-chlorophenyl)ethyl acted as A3AR antagonists. nih.govnih.gov This highlights that small modifications to the phenylethyl group can switch the functional activity of the compound from agonism to antagonism. nih.govnih.gov The intrinsic efficacy of adenosine derivatives at the A3AR is highly dependent on structural changes at both the 2-position and the N6-position. nih.gov

Table 1: Affinity of 2-Substituted Adenosine Derivatives at the Human A3 Adenosine Receptor Data sourced from radioligand binding assays.

CompoundLinker GroupAffinity (Ki, nM)Efficacy
This compoundEther54Not Specified
This compoundAmine310Not Specified
This compoundThioether1960Not Specified
2-(3-Chlorophenyl)ethyl AdenosineEther41Partial Agonist
2-(2-Chlorophenyl)ethyl AdenosineEtherNot SpecifiedAntagonist

A2 Adenosine Receptor Interactions

The interactions of this compound derivatives extend to the A2 adenosine receptor subtypes, primarily the A2A and A2B receptors. Research has identified mixed A2A/A3AR agonists within this class of compounds. nih.govnih.gov The selectivity can be finely tuned through structural modifications. For instance, replacing the phenyl ring with a naphthyl ring, as in 2-[2-(l-Naphthyl)ethyloxy]adenosine, results in a highly potent and selective A2A agonist with a Ki value of 3.8 nM and over 50-fold selectivity for the A2A receptor. nih.govnih.gov

In contrast, most of the 2-substituted adenosine derivatives, including those with the phenylethyl moiety, generally exhibit very weak activity at the A2B adenosine receptor. nih.govnih.gov However, some analogues, such as 2-[2-(2-naphthyl)ethyloxy]adenosine, have been found to be relatively potent A2B agonists, though still less potent than the standard agonist NECA. nih.govnih.gov The efficacy at the A2AAR has been observed to be less sensitive to the structural changes that significantly impact A3AR activity. nih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For this compound derivatives, modifications at the N6-position and other sites on the adenosine scaffold profoundly affect receptor selectivity and potency.

Influence of N6-Substitution on Receptor Selectivity and Potency

Modifications at the N6-position of the adenosine core are a well-established strategy for modulating activity at adenosine receptors. The affinity and efficacy of N6-arylethyl adenosines at the A3AR are highly dependent on factors such as stereochemistry, steric bulk, and any constraints on the ring structure. nih.gov For example, stereoselectivity has been demonstrated at the rat A3AR for N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer. nih.gov

Combining substitutions at the 2-position with modifications at the N6-position can further enhance potency. One study found that introducing an N6-guanidino modification to a 2-substituted adenosine derivative led to a three-fold increase in potency at the A3AR. nih.gov This particular change, however, also resulted in a 300-fold decrease in potency at the A2AAR, demonstrating how multi-site substitutions can dramatically alter the selectivity profile of the compound. nih.gov

Impact of Other Substituents on Adenosine Receptor Modulation

Besides the N6-position, substituents on the 2-position linker and the phenylethyl ring itself are crucial for modulating adenosine receptor activity. The nature of the atom linking the phenylethyl group to the adenosine 2-position significantly impacts A3AR affinity. nih.govnih.gov An ether linkage provides the highest affinity (Ki = 54 nM), which is substantially better than an amine (Ki = 310 nM) or a thioether (Ki = 1960 nM) linker. nih.govnih.gov

Furthermore, substitutions on the phenyl ring can alter both potency and efficacy. As noted earlier, a chloro substituent at the 3-position of the phenyl ring results in a moderately potent partial agonist for the A3AR, while a chloro group at the 2-position converts the compound into an A3AR antagonist. nih.govnih.gov Expanding the aromatic system from a phenyl to a naphthyl ring can shift the selectivity profile heavily towards the A2A receptor. nih.govnih.gov

Table 2: Summary of Compound Names

Abbreviation/Systematic Name
This compound
2-(2-Phenylethyloxy)adenosine
2-(3-Chlorophenyl)ethyl Adenosine
2-(2-Chlorophenyl)ethyl Adenosine
2-[2-(l-Naphthyl)ethyloxy]adenosine
2-[2-(2-naphthyl)ethyloxy]adenosine
N6-(R-1-phenylethyl)adenosine
N6-(S-1-phenylethyl)adenosine
NECA (5′-(N-Ethylcarboxamido)adenosine)

Molecular and Cellular Mechanisms of Action of 2 2 Phenylethyl Adenosine

G Protein Coupling and Second Messenger Systems

The primary mechanism of action for N6-(2-Phenylethyl)adenosine begins with its binding to adenosine (B11128) receptors, which are classic GPCRs. The specific downstream effects are dictated by the type of G protein to which the activated receptor couples. The A1 and A3 adenosine receptors, which are the primary targets of N6-(2-Phenylethyl)adenosine, predominantly couple to the Gi/o family of G proteins nih.gov. This coupling initiates signaling through the modulation of key enzyme systems and the production of intracellular second messengers.

Receptor SubtypeSpeciesBinding Affinity (Ki)Reference
A1Rat11.8 nM medchemexpress.com
A1Human30.1 nM medchemexpress.com
A3Human0.63 nM medchemexpress.com
A2ARatIC50 = 560 nM medchemexpress.com
A2AHumanIC50 = 2250 nM medchemexpress.com

Table 1: Binding Affinity of N6-(2-Phenylethyl)adenosine for Adenosine Receptor Subtypes. This table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of N6-(2-Phenylethyl)adenosine at various adenosine receptor subtypes in different species.

A canonical signaling pathway for A1 and A3 adenosine receptors involves the modulation of the enzyme adenylyl cyclase (AC). Upon agonist binding, the receptor-coupled Gi protein is activated, leading to the dissociation of its α-subunit (Gαi). This Gαi subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) wikipedia.orgmdpi.com.

The resulting decrease in intracellular cAMP concentration has significant downstream consequences. Cyclic AMP is a crucial second messenger that activates Protein Kinase A (PKA) mdpi.com. By lowering cAMP levels, N6-(2-Phenylethyl)adenosine effectively reduces PKA activity, thereby altering the phosphorylation state and function of numerous cellular proteins involved in metabolism, gene transcription, and cell growth.

Studies on the closely related A1 receptor agonist, N6-(L-2-phenylisopropyl)adenosine (PIA), in 3T3-L1 adipocytes corroborate this mechanism. PIA was found to inhibit isoproterenol-stimulated adenylyl cyclase and reduce the accumulation of cAMP nih.gov. This action was sensitive to pertussis toxin, which is characteristic of a process mediated by Gi/o proteins nih.gov.

In addition to the canonical Gi-mediated inhibition of adenylyl cyclase, some GPCRs, including certain adenosine receptor subtypes, can couple to other G proteins, such as those of the Gq/11 family, to activate the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Research on human bronchial smooth muscle cells has shown that activation of the A1 adenosine receptor by other agonists can stimulate this pathway nih.gov. The calcium mobilization observed in these cells following A1 receptor stimulation was attenuated by U73122, an inhibitor of phospholipase C, indicating that the A1 receptor can signal through PLC activation nih.gov. While this demonstrates the capability of the A1 receptor, direct studies confirming the activation of PLC by N6-(2-Phenylethyl)adenosine specifically are not prominently available in the reviewed literature.

The activation of the PLC pathway provides a direct link to the mobilization of intracellular calcium (Ca2+). The IP3 generated by PLC activity diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated Ca2+ channels. This binding triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid, transient increase in the intracellular Ca2+ concentration nih.gov.

This elevation in cytosolic calcium acts as a critical signal for a multitude of cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. Studies utilizing other A1 receptor agonists have demonstrated that this mechanism is dependent on G proteins and IP3 signaling, as the observed calcium transients occurred even in the absence of extracellular calcium but were blocked when intracellular stores were depleted nih.gov. Specific experimental data detailing calcium mobilization in response to N6-(2-Phenylethyl)adenosine is limited in the available scientific literature.

Receptor TargetPrimary G Protein CouplingKey Second MessengerDownstream Effect
A1 ReceptorGi/o↓ cAMPInhibition of Adenylyl Cyclase
A1 ReceptorGq/11 (context-dependent)↑ IP3, DAG, Ca2+Activation of Phospholipase C
A3 ReceptorGi/o↓ cAMPInhibition of Adenylyl Cyclase

Table 2: Summary of G Protein Coupling and Second Messenger Systems for N6-(2-Phenylethyl)adenosine Receptor Targets. This table outlines the primary signaling pathways associated with the A1 and A3 adenosine receptors, the main targets of N6-(2-Phenylethyl)adenosine.

Downstream Signaling Pathways Affected by 2-(2-Phenylethyl)adenosine

The initial signals generated by G protein activation and second messenger modulation are further transduced through complex intracellular signaling networks. These downstream pathways ultimately execute the broader cellular responses to N6-(2-Phenylethyl)adenosine.

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling module that regulates cell proliferation, differentiation, and survival wikipedia.orgnih.gov. GPCRs, including adenosine receptors, are known to influence the MAPK/ERK pathway through various mechanisms, often involving cross-talk between G protein subunits (both α and βγ) and components of the kinase cascade mdpi.com. However, specific research data detailing the direct effects of N6-(2-Phenylethyl)adenosine on the regulation of the MAPK/ERK pathway was not identified in the reviewed scientific literature.

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that governs cell survival, growth, and metabolism. Activation of this pathway is known to be modulated by various GPCRs ki.se. The signaling can be initiated by G protein βγ subunits, which can directly activate PI3K isoforms. Despite the known interactions between GPCRs and this pathway, specific studies investigating the modulation of the PI3K/Akt pathway by N6-(2-Phenylethyl)adenosine are not available in the current body of literature reviewed for this article.

cAMP/Epac/PI3K/Akt Pathway Interactions

The molecular signaling cascade initiated by this compound, as an agonist of the adenosine A2A receptor, involves a series of intricate intracellular events. The A2A receptor is a prototypical Gs-protein-coupled receptor (GPCR), and its activation is fundamentally linked to the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. nih.govnih.gov This pathway serves as a crucial nexus, branching out to influence numerous cellular functions through various effector proteins, including the Exchange protein directly activated by cAMP (Epac) and the subsequent phosphoinositide 3-kinase (PI3K)/Akt signaling axis.

Upon agonist binding, the A2A receptor couples to the stimulatory G protein, Gs. researchgate.netelifesciences.org This interaction triggers the activation of adenylyl cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) into cAMP. researchgate.net The resultant increase in intracellular cAMP concentration leads to the activation of two primary downstream effector families: the well-known Protein Kinase A (PKA) and the more recently characterized Epac proteins (Epac1 and Epac2). researchgate.netnih.govphysiology.org

While the PKA pathway is significant, the cAMP/Epac signaling branch provides an alternative and distinct mechanism for transducing the signal from A2A receptor activation. Activation of Epac has been shown in various cell types to initiate the PI3K/Akt signaling pathway. nih.gov Research in human umbilical vein endothelial cells (HUVECs) has demonstrated that cAMP/Epac signaling potently activates the PI3K/Akt pathway, primarily through the activation of PI3Kα and PI3Kβ isoforms. nih.gov This leads to the phosphorylation of Akt (also known as Protein Kinase B) at key residues such as Serine473, a critical step for its full enzymatic activity. nih.govcellsignal.com

The activation of Akt, a serine/threonine kinase, is a pivotal event that regulates a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. cellsignal.com The PI3K/Akt pathway is a major mediator of cell survival by directly inhibiting pro-apoptotic proteins and signals. cellsignal.com Therefore, the signaling cascade proceeding from the A2A receptor through cAMP and Epac to PI3K/Akt represents a significant mechanism by which adenosine analogs can influence cell fate and function.

It is important to note that the functional outcomes of PI3K/Akt signaling are highly context-dependent, varying significantly between different cell types and physiological conditions. nih.govnih.gov The canonical pathway described above illustrates a key mechanism of interaction, but the ultimate cellular response is dictated by the specific protein landscape and regulatory network of the target cell.

The table below summarizes the key molecular interactions within this specific signaling cascade following A2A receptor activation.

Step Activating Molecule/Event Target Molecule Effect on Target Key Downstream Consequence Reference Cell Types
1Agonist Binding (e.g., this compound)Adenosine A2A ReceptorConformational Change & ActivationGs Protein ActivationGeneral
2Activated A2A ReceptorGs ProteinGDP/GTP Exchange & ActivationAdenylyl Cyclase Activation nih.govresearchgate.netGeneral
3Activated Gs ProteinAdenylyl CyclaseCatalytic ActivationIncreased cAMP Synthesis researchgate.netGeneral
4Increased cAMPEpacBinding & Allosteric ActivationActivation of PI3K/Akt Pathway nih.govEndothelial Cells nih.gov
5Activated EpacPI3K (α and β isoforms)ActivationProduction of PIP3 nih.govcellsignal.comEndothelial Cells nih.gov
6PIP3 ProductionAkt (Protein Kinase B)Recruitment to Membrane & PhosphorylationRegulation of Cell Survival, Growth, Metabolism cellsignal.comGeneral

Biological Activities and Preclinical Investigations of 2 2 Phenylethyl Adenosine

Modulation of Cardiovascular Function

The cardiovascular system is a primary site of action for adenosine (B11128) and its analogues. The following sections detail the observed effects of compounds structurally related to 2-(2-Phenylethyl)adenosine on cardiac protection and vascular responses, which are largely mediated through adenosine receptor subtypes.

Cardioprotective Mechanisms through Adenosine Receptors

Adenosine is recognized for its cardioprotective effects, particularly in the context of ischemia-reperfusion injury. nih.govnih.govmdpi.com This protection is mediated by its interaction with various adenosine receptor subtypes present in the heart. mdpi.com The administration of adenosine during the reperfusion phase following a myocardial infarction has been shown to reduce the size of the infarct. nih.govfrontiersin.org

The activation of A1 adenosine receptors (A1AR) is a key mechanism in mediating cardioprotection. nih.gov Furthermore, studies have indicated that both A2A and A2B adenosine receptors are essential for the optimal functioning of A1 receptor-mediated cardioprotective effects. nih.gov The A3 adenosine receptor (A3AR) has also been implicated in cardioprotective signaling pathways. mdpi.com Research into 2-substituted adenosine derivatives has shown that modifications at this position can influence the affinity and efficacy for different adenosine receptor subtypes. For instance, certain 2-substituted analogues have demonstrated notable affinity for the A3AR, suggesting a potential role in cardioprotective mechanisms. mdpi.com

Receptor SubtypeRole in Cardioprotection
A1 Receptor Primary mediator of cardioprotective effects. nih.gov
A2A Receptor Necessary for optimal A1 receptor-mediated cardioprotection. nih.gov
A2B Receptor Also required for optimal A1 receptor-mediated cardioprotection. nih.gov
A3 Receptor Implicated in cardioprotective signaling. mdpi.com

Vasodilation and Coronary Artery Responses

Adenosine is a potent vasodilator, particularly in the coronary circulation, leading to an increase in blood flow to the myocardium. nih.govahajournals.orgnih.govdroracle.ai This effect is predominantly mediated through the activation of A2A adenosine receptors located on vascular smooth muscle cells. ahajournals.orgdroracle.ai The high potency of adenosine and its analogues in inducing coronary vasodilation is attributed to a significant A2A receptor reserve in the coronary arteries. nih.govahajournals.org

Studies utilizing selective A2A receptor agonists, such as CGS-21680, which contains a 2-p-(2-carboxyethyl)phenethylamino substituent, have demonstrated significant coronary vasodilation. nih.govahajournals.org The vasodilatory response to A2A receptor activation involves the stimulation of adenylyl cyclase and the opening of potassium channels, leading to hyperpolarization and relaxation of the vascular smooth muscle. nih.gov

AgonistReceptor TargetEffect on Coronary Arteries
AdenosineA2A (primary)Potent Vasodilation nih.govahajournals.orgnih.govdroracle.ai
CGS-21680A2A (selective)Vasodilation nih.govahajournals.org

Neurobiological Modulation

Beyond its cardiovascular effects, this compound and related compounds exhibit significant activity within the central nervous system. Their interaction with adenosine receptors in the brain can modulate neurotransmitter release, neuronal activity, and offer neuroprotective effects in certain experimental contexts.

Regulation of Neurotransmitter Release (e.g., Noradrenaline, Glutamate)

Adenosine receptors play a crucial role in modulating the release of various neurotransmitters. Presynaptic A2A receptors have been shown to facilitate the release of noradrenaline from sympathetic nerve endings. nih.gov Conversely, the release of noradrenaline can be inhibited by the activation of presynaptic alpha-2 adrenoceptors in a negative feedback loop. nih.gov

The modulation of glutamate (B1630785) release by adenosine receptors is complex, with evidence suggesting both inhibitory and excitatory effects depending on the receptor subtype and experimental conditions. nih.govnih.govsigmaaldrich.com Activation of A1 adenosine receptors generally leads to an inhibition of glutamate release. nih.govnih.gov In contrast, A2A receptor activation has been reported to enhance the K+-evoked release of glutamate from cerebrocortical synaptosomes. nih.gov However, in other experimental setups, adenosine has been shown to decrease the kainate-evoked release of glutamate in hippocampal synaptosomes. nih.gov

NeurotransmitterAdenosine Receptor EffectExperimental Observation
NoradrenalineA2A Receptor ActivationFacilitation of release from sympathetic nerves. nih.gov
GlutamateA1 Receptor ActivationInhibition of release. nih.govnih.gov
GlutamateA2A Receptor ActivationEnhancement of K+-evoked release in the cortex. nih.gov
GlutamateAdenosine (non-specific)Decrease of kainate-evoked release in the hippocampus. nih.gov

Effects on Neuronal Activity and Synaptic Transmission

Adenosine is a key modulator of synaptic plasticity, a fundamental process for learning and memory. nih.govnih.govwikipedia.org A2A adenosine receptors are involved in the regulation of long-term potentiation (LTP), a persistent strengthening of synapses. nih.govnih.gov Studies have shown that A2A receptors are essential for the induction of LTP of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) at hippocampal mossy fiber synapses. nih.gov In the amygdala, the blockade of A2A receptors has been observed to decrease LTP of population spike responses, indicating a role for these receptors in synaptic plasticity in this brain region as well. nih.gov

The activation of A2A receptors can also influence the activity of specific neuronal populations. For instance, A2A receptors have been found to control glutamatergic synaptic plasticity in fast-spiking interneurons of the prefrontal cortex. frontiersin.org

Neuroprotective Potential in Experimental Models

The modulation of adenosine receptors has been investigated as a potential strategy for neuroprotection in various experimental models of neurological disorders. Notably, the blockade of A2A adenosine receptors has demonstrated significant neuroprotective effects in animal models of Parkinson's disease. nih.govnih.govresearchgate.netcapes.gov.brmdpi.comnih.gov In these models, A2A receptor antagonists have been shown to attenuate the loss of dopaminergic neurons induced by neurotoxins. nih.govcapes.gov.br The neuroprotective effects of A2A receptor inactivation have also been observed in models of stroke, where genetic knockout of the A2A receptor resulted in a significant reduction in cerebral infarct volume. nih.gov

While this compound is an agonist, the neuroprotective effects observed with A2A antagonists highlight the critical role of this receptor in neuronal survival and pathological processes. The broad spectrum of neuroprotection afforded by modulating A2A receptor activity suggests its importance as a therapeutic target in neurodegenerative and ischemic brain injuries. nih.gov

Experimental ModelInterventionObserved Neuroprotective Effect
Parkinson's Disease (Neurotoxin-induced)A2A Receptor AntagonismAttenuation of dopaminergic neurotoxicity. nih.govcapes.gov.br
Stroke (Transient Focal Ischemia)A2A Receptor KnockoutReduction in cerebral infarct volume. nih.gov
Huntington's Disease (Excitotoxin-induced)A2A Receptor AntagonismNeuroprotective effects. researchgate.net

Sufficient specific scientific information is not available for the chemical compound “this compound” to generate the requested article. The existing research primarily focuses on other adenosine analogs, and attributing their biological activities to “this compound” would be scientifically inaccurate. Therefore, the detailed article focusing solely on this specific compound as per the provided outline cannot be created at this time.

Methodological Approaches in 2 2 Phenylethyl Adenosine Research

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the molecular mechanisms of action of 2-(2-Phenylethyl)adenosine at the cellular and receptor level.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. giffordbioscience.com These assays are crucial for characterizing the interaction of this compound and its analogs with adenosine (B11128) receptor subtypes. The fundamental principle involves a competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (the "competitor") for binding to the receptor.

The most common type is the competitive binding assay, which is used to determine the inhibition constant (Kᵢ) of a test compound. giffordbioscience.com This value represents the affinity of the compound for the receptor. The assays are typically performed using membrane preparations from cells or tissues expressing the target receptor. nih.gov

Commonly used radioligands in adenosine receptor research include:

[¹²⁵I]I-AB-MECA: Used for A₃ adenosine receptor binding studies. nih.gov

[³H]CPX (8-Cyclopentyl-1,3-dipropylxanthine): A selective antagonist radioligand for A₁ receptors. nih.gov

[³H]NECA (5'-N-Ethylcarboxamidoadenosine): A non-selective agonist radioligand often used for A₂ₐ receptors. nih.gov

The table below summarizes representative binding affinity data for an analog of this compound at different human adenosine receptors, as determined by radioligand binding assays.

Data derived from studies on N⁶-substituted adenosine analogs. nih.gov

Functional Assays for Receptor Activation (e.g., cAMP accumulation, G protein coupling)

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist. These assays measure the cellular response following receptor binding.

cAMP Accumulation Assays: Adenosine A₂ₐ and A₂ᵦ receptors are typically coupled to the G-protein Gₛ, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Conversely, A₁ and A₃ receptors are coupled to Gᵢ, which inhibits adenylyl cyclase. nih.gov Therefore, measuring intracellular cAMP levels is a direct functional readout of receptor activation. nih.gov In these assays, cells are often pre-treated with a substance like forskolin (B1673556) to stimulate cAMP production, and the ability of an A₁/A₃ agonist to inhibit this accumulation is measured. nih.gov For A₂ₐ/A₂ᵦ agonists, their ability to directly stimulate cAMP production is assessed. frontiersin.orgnih.gov

G Protein Coupling Assays: More direct methods can measure the interaction between the receptor and its cognate G protein. Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor G protein activation. acs.org In this system, the receptor and G protein subunits (e.g., Gα, Gβ, Gγ) are fused to a luciferase and a fluorescent protein, respectively. Agonist binding brings these components into proximity, allowing for energy transfer and a measurable signal. This method can reveal not only the potency and efficacy of a compound but also any bias it may have toward activating specific G protein subtypes (e.g., Gαᵢ₁, Gαᵢ₂, Gαₒ). acs.org

Photoaffinity Labeling Techniques for Receptor Identification

Photoaffinity labeling (PAL) is a powerful biochemical technique used to identify ligand-binding proteins and map their ligand-binding sites. nih.govnih.gov This method involves a ligand that has been chemically modified to include a photoreactive group (e.g., an arylazide, benzophenone, or diazirine). nih.gov

The process involves three main steps:

The photoaffinity probe is allowed to bind to its target receptor in the dark.

The sample is irradiated with UV light, which activates the photoreactive group, causing it to form a highly reactive intermediate (like a carbene or nitrene).

This reactive intermediate rapidly forms a covalent bond with nearby amino acid residues within the receptor's binding pocket. nih.gov

By using a radiolabeled or otherwise tagged probe, the receptor protein can be identified after separation by gel electrophoresis. nih.gov Advanced mass spectrometry techniques can then be used to pinpoint the exact amino acid(s) that were covalently labeled, providing high-resolution information about the ligand-binding site. nih.govnih.gov While not specific to this compound itself, this technique is a key methodological approach in the broader field of adenosine receptor research for elucidating ligand-receptor interactions. nih.gov

Ex Vivo and In Vivo Preclinical Models

To understand the physiological effects of this compound in a more integrated biological system, researchers use ex vivo tissue preparations and in vivo animal models.

Animal Models for Cardiovascular Studies (e.g., Rat Tail Artery)

Ex vivo models using isolated tissues from animals allow for the study of compound effects in a preserved, functional physiological system while maintaining experimental control.

Rat Tail Artery: The isolated rat tail artery is a classic model for studying vascular pharmacology and neurotransmission. nih.gov This preparation is densely innervated by sympathetic nerves that release noradrenaline, a key neurotransmitter in regulating vascular tone. The release of noradrenaline can be modulated by presynaptic receptors, including adenosine receptors. In this model, the artery is isolated, cannulated, and superfused with a physiological solution. The nerves can be electrically stimulated to evoke noradrenaline release, which can be measured (e.g., by pre-loading the tissue with [³H]-noradrenaline). Researchers have used this model to demonstrate that activation of A₂ₐ adenosine receptors can facilitate the release of noradrenaline, an effect that is influenced by the simultaneous activation of inhibitory receptors. nih.gov This model is valuable for investigating how adenosine agonists might modulate sympathetic nervous system control of blood vessels. frontiersin.org

Animal Models for Neurobiological Investigations (e.g., Parkinson's Disease Models, Nociception Models)

The neurobiological effects of this compound and related adenosine receptor modulators have been extensively studied in various animal models to elucidate their therapeutic potential, particularly in the context of neurodegenerative disorders and pain.

In the field of Parkinson's disease research, animal models are crucial for understanding disease mechanisms and for the preclinical evaluation of new therapeutic agents. Adenosine A2A receptor antagonists, a class of compounds to which this compound is related, have shown promise in ameliorating motor deficits in rodent and primate models of Parkinson's disease. kcl.ac.ukresearchgate.net These models often involve the induction of parkinsonian symptoms through neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). kcl.ac.uk Studies have demonstrated that A2A receptor antagonists can reverse motor impairments in models like haloperidol-induced catalepsy in rodents. kcl.ac.uk Furthermore, when used in combination with L-DOPA in 6-OHDA-lesioned rats, these antagonists have been shown to potentiate the effects of L-DOPA on turning behavior, a key indicator of anti-parkinsonian activity. nih.govnih.gov The rationale for this therapeutic approach lies in the high expression of adenosine A2A receptors in the basal ganglia, where they colocalize with dopamine (B1211576) D2 receptors and exert an antagonistic interaction with dopaminergic neurotransmission. nih.govconsensus.app By blocking these A2A receptors, it is hypothesized that the motor deficits characteristic of Parkinson's disease can be improved. nih.govconsensus.app While direct studies on this compound in these specific models are not extensively detailed in the provided literature, the established efficacy of A2A antagonists provides a strong basis for its investigation.

Nociception models are instrumental in the discovery and development of new analgesic drugs. Research has indicated that the modulation of adenosine receptors can significantly impact pain perception. Specifically, the blockade of A2A adenosine receptors has been shown to produce anti-nociceptive effects in acute pain models in mice, such as the acetic acid-induced writhing test and the hot plate test. nih.gov In contrast, A2A receptor agonists have been reported to have pro-nociceptive effects in these models. nih.gov The role of adenosine receptors in pain is complex, with different receptor subtypes potentially mediating opposing effects depending on their location and the specific pain state (e.g., inflammatory versus neuropathic pain). mdpi.com For instance, while A1 receptor activation is generally associated with antinociceptive effects, the role of A2A receptors is more controversial, with evidence for both pro- and anti-nociceptive actions. mdpi.com The investigation of selective A2A antagonists in various pain models is an active area of research. acs.orgnih.gov

Table 1: Effects of Adenosine A2A Receptor Modulation in Neurobiological Animal Models

Model Compound Type Observed Effect Reference
Haloperidol-Induced Catalepsy (Parkinson's Model) A2A Antagonist Reversal of motor deficits kcl.ac.uk
6-OHDA-Lesioned Rats (Parkinson's Model) A2A Antagonist (with L-DOPA) Potentiation of L-DOPA-induced turning nih.govnih.gov
Acetic Acid-Induced Writhing (Nociception Model) A2A Antagonist Anti-nociceptive nih.gov
Hot Plate Test (Nociception Model) A2A Antagonist Anti-nociceptive nih.gov
Acetic Acid-Induced Writhing (Nociception Model) A2A Agonist Pro-nociceptive nih.gov
Hot Plate Test (Nociception Model) A2A Agonist Pro-nociceptive nih.gov

Models of Inflammation and Immune Response (e.g., Carrageenan-induced pleural inflammation)

The anti-inflammatory properties of adenosine receptor agonists have been investigated in models such as carrageenan-induced pleural inflammation in rats. oup.com This model is a well-established method for studying acute inflammation, characterized by the influx of neutrophils and the release of inflammatory mediators into the pleural cavity following the injection of carrageenan. nih.govnih.govfrontiersin.org

In a study evaluating the effects of various adenosine receptor agonists on this inflammatory response, it was found that these compounds could inhibit both the exudative and cellular phases of inflammation. oup.com One of the compounds tested was R-N-(1-methyl-2-phenylethyl)adenosine, a selective A1 adenosine receptor agonist that is structurally related to this compound. This agonist was shown to reverse the drop in circulating neutrophils that typically occurs after carrageenan injection, suggesting that it may prevent the emigration of these cells to the site of inflammation. oup.com The proposed mechanism for this effect is the inhibition of neutrophil adhesion to the endothelium or their subsequent diapedesis. oup.com

Furthermore, R-N-(1-methyl-2-phenylethyl)adenosine exhibited weak inhibitory effects on superoxide (B77818) production by stimulated rat neutrophils. oup.com Control experiments confirmed that the observed anti-inflammatory effects were not a result of agonist-induced hypotension or the production of corticosterone. oup.com These findings highlight the potential of adenosine receptor agonists as pharmacological tools for investigating and potentially modulating inflammatory processes. oup.com

Table 2: Effects of an Adenosine A1 Agonist in Carrageenan-Induced Pleural Inflammation

Parameter Effect of R-N-(1-methyl-2-phenylethyl)adenosine Reference
Inflammatory Response Inhibition of exudative and cellular phases oup.com
Circulating Neutrophil Count Reversal of carrageenan-induced drop oup.com
Superoxide Production (in stimulated neutrophils) Weak inhibition oup.com

Microdialysis and Neurochemical Analysis in Vivo

In vivo microdialysis is a powerful technique used to sample the extracellular fluid from specific brain regions in awake, freely moving animals. nih.gov This method allows for the continuous monitoring of neurotransmitter levels and their modulation by pharmacological agents. nih.govnih.gov The general procedure involves the implantation of a microdialysis probe into the brain region of interest. nih.gov The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across a semipermeable membrane into the perfusate, which is then collected and analyzed. nih.gov

This technique has been employed to study the role of adenosine in modulating the release of various neurotransmitters, including acetylcholine (B1216132). nih.gov For example, one study used in vivo microdialysis in anesthetized rats to examine the effect of adenosine and its analogs on cortical acetylcholine release evoked by electrical stimulation. nih.gov The findings from such studies indicate that activation of the A1 adenosine receptor can inhibit acetylcholine release in the cortex, while the A2A receptor does not appear to influence it under the tested conditions. nih.gov

While direct microdialysis studies focusing specifically on this compound were not identified in the provided search results, this technique represents a key methodological approach for characterizing the in vivo neurochemical profile of this and other adenosine receptor modulators. By delivering the compound of interest directly into a specific brain region via reverse dialysis and monitoring the subsequent changes in neurotransmitter levels, researchers can gain valuable insights into its mechanism of action at a neurochemical level. nih.gov

Future Directions and Research Perspectives

Development of Highly Selective Adenosine (B11128) Receptor Ligands for Specific Mechanistic Probes

A primary future direction lies in the rational design of 2-(2-Phenylethyl)adenosine derivatives with exceptional selectivity for individual adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The 2-(2-phenylethyl)amino modification has been shown to be particularly favorable for enhancing affinity at the A₂ₐAR. nih.gov This structural motif can be systematically modified to create a new generation of chemical probes. The goal is to develop ligands with high subtype specificity that can be used to dissect the precise physiological and pathological roles of each receptor subtype without the confounding effects of off-target binding. These probes are essential tools for receptor characterization and for validating ARs as therapeutic targets. nih.gov

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically altering the phenylethyl moiety, the adenine (B156593) core, and the ribose sugar to fine-tune receptor affinity and selectivity.

Computational Modeling: Utilizing molecular docking and dynamic simulations to predict the binding modes of novel derivatives and guide synthetic efforts towards more selective compounds.

Development of Covalent and Fluorescent Ligands: Creating probes that can irreversibly bind to or fluorescently label specific receptor subtypes, enabling their visualization and tracking in living cells and tissues. nih.gov

Table 1: Investigational Adenosine Receptor Ligands Based on Modified Scaffolds

Compound Class Target Receptor(s) Potential Application as Mechanistic Probe
2-alkynyladenosine derivatives A₂ₐAR, A₃AR Probing ligand-receptor interactions and dynamics
N⁶-(2,2-diphenylethyl)adenosine analogues A₁AR, A₂ₐAR Investigating biased agonism and receptor signaling
8-substituted-2-(2-phenylethyl)adenosine A₁AR, A₃AR Elucidating the role of the 8-position in selectivity

Elucidation of Novel Signaling Cascades and Inter-receptor Crosstalk

Beyond the canonical G-protein-mediated adenylyl cyclase pathway, adenosine receptors are known to engage in a complex network of intracellular signaling. Selective probes derived from this compound can be instrumental in uncovering these non-canonical pathways. Future investigations will aim to delineate how specific AR subtypes, when activated by these tailored ligands, modulate signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways. mdpi.com

A significant area of future research is the exploration of inter-receptor crosstalk. There is growing evidence of functional interactions between different purinergic receptors (e.g., P2X7R and A₂ₐR) and between adenosine receptors and other G-protein coupled receptors (GPCRs). nih.govnih.gov Highly selective derivatives of this compound will be critical in studying how the activation of one AR subtype influences the signaling of another, or of a different class of receptor entirely. This research will shed light on the integrated nature of cellular signaling networks.

Exploration of Polypharmacology and Receptor Heteromerization Modulated by Adenosine Derivatives

The concept of "one drug, one target" is increasingly being replaced by the recognition that polypharmacology—the ability of a single compound to interact with multiple targets—can be therapeutically beneficial. The development of this compound analogs with carefully designed polypharmacological profiles is a promising future direction. For instance, a ligand that co-targets A₂ₐ and A₃ receptors could have synergistic effects in certain inflammatory or cancerous conditions.

A key mechanism underlying these multi-target effects is receptor heteromerization, where different GPCRs form functional complexes. Adenosine receptors are known to form heteromers with other AR subtypes (e.g., A₁-A₂ₐ) and with other GPCRs, such as dopamine (B1211576) D₂ receptors (A₂ₐ-D₂). ub.edunih.gov These heteromers can exhibit unique pharmacological and signaling properties compared to their constituent monomeric receptors. Future research will focus on:

Designing ligands that selectively target receptor heteromers.

Using specific this compound derivatives to modulate the formation and function of these heteromeric complexes.

Investigating how disease states alter the expression and composition of adenosine receptor heteromers, and how this can be therapeutically targeted. ub.edu

Advanced Preclinical Efficacy Studies in Complex Disease Models

While initial studies have explored the biological activities of adenosine derivatives, the future necessitates more rigorous preclinical evaluation in sophisticated disease models that more accurately mimic human pathology. For example, instead of simple cell cultures, researchers will increasingly use organoids, patient-derived xenografts, and complex animal models of neurodegenerative diseases, cancer, and inflammatory disorders.

Preclinical studies with N-(2,2-Diphenylethyl)adenosine, an analog of this compound, have provided a framework for assessing the potential toxicities and therapeutic windows of such compounds. nih.gov Future efficacy studies will need to be similarly thorough, evaluating not just the therapeutic effects but also the long-term safety and pharmacokinetic profiles of novel this compound derivatives. nih.govbohrium.com

Table 2: Potential Preclinical Disease Models for Efficacy Testing of this compound Analogs

Disease Area Complex Model Therapeutic Hypothesis
Parkinson's Disease 6-OHDA or MPTP-induced neurodegeneration models A₂ₐAR antagonism to restore motor function
Glioblastoma Patient-derived brain organoids Modulation of A₃AR to induce tumor cell apoptosis
Inflammatory Bowel Disease TNBS or DSS-induced colitis models in mice A₂ₑAR agonism to suppress intestinal inflammation
Myocardial Ischemia Coronary artery ligation models in rodents A₁AR agonism to protect cardiac tissue from ischemic damage

Application of this compound in Chemical Biology and Optogenetic Approaches

The unique structure of this compound makes it an excellent starting point for the development of advanced chemical biology tools. By incorporating photo-activatable groups, clickable handles, or biotin (B1667282) tags onto the this compound scaffold, researchers can create probes for a variety of applications, including:

Affinity-based protein profiling to identify novel binding partners of adenosine receptors.

Photo-affinity labeling to map the ligand-binding pockets of ARs.

Visualizing receptor trafficking and localization within cells and tissues. universiteitleiden.nl

Furthermore, the field of optogenetics, which uses light to control the activity of genetically modified cells, offers exciting new possibilities. nih.gov Researchers have already developed optogenetic tools to control adenosine A₂ₐ receptor signaling. nih.gov In the future, it may be possible to develop photoswitchable ligands based on the this compound structure. These "photopharmaceuticals" would allow for precise spatiotemporal control of adenosine receptor activity, offering an unprecedented level of precision in studying their function and potentially leading to novel therapeutic strategies with reduced side effects.

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(2-Phenylethyl)adenosine with high purity?

Methodological Answer:

  • Synthetic Route Design : Follow multi-step protocols involving nucleophilic substitution and protective group chemistry. For example, adenosine derivatives can be modified at the N6-position using phenylethyl groups via reactions with TPDS-Cl₂ (tetraisopropyldisiloxane dichloride) for hydroxyl protection, followed by coupling with phenylethyl reagents .
  • Purification : Use column chromatography (e.g., silica gel) and HPLC to isolate the target compound. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Challenges : Side reactions at the 2'- or 3'-hydroxyl groups may occur; selective protection/deprotection steps are critical .

Q. How can researchers validate the selectivity of this compound for adenosine A2A receptors (A2AAR) in vitro?

Methodological Answer:

  • Binding Assays : Perform competitive radioligand binding assays using [³H]CGS21680 (a selective A2AAR ligand) in HEK293 cells expressing human A2AAR, A1AR, A2BAR, and A3AR. Calculate Ki values to determine receptor affinity profiles .
  • Functional Assays : Measure cAMP accumulation in cells transfected with A2AAR to confirm agonist activity. Compare responses to non-selective agonists like NECA (5'-N-ethylcarboxamidoadenosine) .
  • Data Interpretation : A2AAR selectivity is confirmed if Ki values for non-target receptors (e.g., A1AR) are ≥10-fold higher than for A2AAR .

Q. What analytical techniques are suitable for characterizing this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) for separation. Monitor transitions specific to the molecular ion ([M+H]⁺, m/z 412.2 → 136.1) .
  • GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Identify fragmentation patterns (e.g., cleavage of the phenylethyl moiety at m/z 91 [C₇H₇⁺]) .
  • Validation : Include recovery studies (>80%) and linearity checks (R² >0.99) for quantitative accuracy .

Advanced Research Questions

Q. How can researchers optimize this compound derivatives for enhanced A2AAR selectivity and metabolic stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at the 2-position (e.g., alkynes, secondary amines) or N6-position (e.g., diphenylethyl groups) to improve receptor affinity. Test derivatives in binding assays and molecular docking simulations .
  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes + NADPH). Modify vulnerable sites (e.g., glycosidic bonds) via fluorination or methyl group incorporation .
  • In Vivo Correlation : Use pharmacokinetic (PK) studies in rodent models to assess bioavailability and half-life improvements .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC₅₀ values, assay conditions) to identify confounding variables (e.g., cell type, buffer pH). Use statistical tools (ANOVA, t-tests) to assess significance .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., identical receptor expression levels, ligand concentrations). Validate findings with orthogonal methods (e.g., calcium flux vs. cAMP assays) .
  • Controlled Variables : Ensure consistent use of reference standards (e.g., Dr. Ehrenstorfer-certified adenosine derivatives) to minimize batch-to-batch variability .

Q. How can in vivo neuroprotective effects of this compound be systematically evaluated?

Methodological Answer:

  • Animal Models : Use middle cerebral artery occlusion (MCAO) in rodents to simulate ischemic stroke. Administer this compound intravenously (1–10 mg/kg) and measure infarct volume via MRI .
  • Biomarker Analysis : Quantify pro-inflammatory cytokines (IL-6, TNF-α) and neuronal survival markers (BDNF) in serum and brain tissue using ELISA .
  • Dose-Response Curves : Establish ED₅₀ values and compare to existing A2AAR agonists (e.g., CGS21680). Include control groups with A2AAR knockout mice to confirm mechanism specificity .

Q. What computational methods predict the binding modes of this compound to A2AAR?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use crystal structures of A2AAR (PDB: 3QAK) to model ligand-receptor interactions. Apply software like AutoDock Vina for docking studies .
  • Free Energy Calculations : Perform MM-GBSA analysis to estimate binding energies. Focus on key residues (e.g., His264, Glu169) involved in hydrogen bonding .
  • Validation : Compare predicted binding poses with mutagenesis data (e.g., Ala-scanning of receptor residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.